molecular formula C7H7BrN4 B8611628 5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B8611628
M. Wt: 227.06 g/mol
InChI Key: CCCIVMOHDWDFLC-UHFFFAOYSA-N
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Patent
US09394301B2

Procedure details

To a suspension of hydroxylamine hydrochloride (0.65 g, 9.27 mmol) in ethanol/methanol (1:1, 20 ml) was added diisopropylethylamine (0.97 ml, 5.56 mmol) and the mixture was stirred at room temp. (20° C.) for 1 h. 1-(6-Bromo-4-methyl-pyridin-2-yl)-3-carboethoxy-thiourea (0.59 g, 1.84 mmol) was added and the mixture slowly heated to reflux. Having refluxed overnight the mixture was allowed to cool and filtered to collect the precipitated solid. Further product was collected by evaporation in vacuo of the filtrate, addition of water and filtration. The combined solids were washed successively with water, ethanol/methanol and diethylether, then dried in vacuo to give the desired product. Yield 0.19 g, 45%. LCMS MI: 226.91+228.89, RT: 2.52 min, Method: 2
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step Two
Name
1-(6-Bromo-4-methyl-pyridin-2-yl)-3-carboethoxy-thiourea
Quantity
0.59 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.NO.C([N:7](C(C)C)CC)(C)C.[Br:13][C:14]1[N:19]=[C:18]([NH:20][C:21]([NH:23]C(OCC)=O)=S)[CH:17]=[C:16]([CH3:29])[CH:15]=1>C(O)C.CO>[Br:13][C:14]1[N:19]2[N:7]=[C:21]([NH2:23])[N:20]=[C:18]2[CH:17]=[C:16]([CH3:29])[CH:15]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O.CO
Step Two
Name
Quantity
0.97 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
1-(6-Bromo-4-methyl-pyridin-2-yl)-3-carboethoxy-thiourea
Quantity
0.59 g
Type
reactant
Smiles
BrC1=CC(=CC(=N1)NC(=S)NC(=O)OCC)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temp. (20° C.) for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture slowly heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Having refluxed overnight the mixture
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect the precipitated solid
FILTRATION
Type
FILTRATION
Details
Further product was collected by evaporation in vacuo of the filtrate, addition of water and filtration
WASH
Type
WASH
Details
The combined solids were washed successively with water, ethanol/methanol and diethylether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=CC=2N1N=C(N2)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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